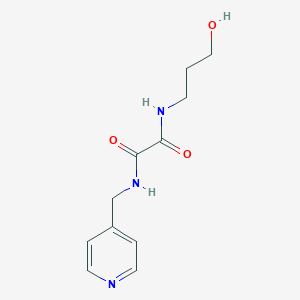![molecular formula C22H16N4O2S2 B299127 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299127.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one, also known as BMVC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMVC is a thiazolone-based compound that has been found to exhibit potent anticancer and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one exerts its anticancer and anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cancer progression. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to inhibit the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit potent anticancer and anti-inflammatory effects in vitro and in vivo. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has several advantages for lab experiments. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a small molecule inhibitor that can be easily synthesized and purified. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases, making it a promising candidate for further research. However, there are also some limitations to using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one. One direction is to further investigate the mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and its effects on the NF-κB signaling pathway. Another direction is to explore the potential of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a therapeutic agent for cancer and inflammatory diseases in vivo. In addition, it may be useful to investigate the cytotoxic effects of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one at different concentrations and to determine the optimal dosage for therapeutic applications. Finally, it may be useful to explore the potential of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
Synthesemethoden
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can be synthesized by reacting 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde with 2-amino-4-methylphenol and 2-aminothiazole in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours to yield (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a yellow solid. The purity of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
Produktname |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C22H16N4O2S2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H16N4O2S2/c1-13-5-4-6-14(11-13)23-21-26-20(27)18(29-21)12-15-9-10-19(28-15)30-22-24-16-7-2-3-8-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
InChI-Schlüssel |
WDDOOQVKKGTHIE-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-5-(4-fluorophenyl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299046.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)

![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)
![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)